2',6'-Dichloro-3'-fluoroacetophenone is a highly specialized, sterically hindered halogenated aromatic ketone primarily utilized as a critical chiral building block in pharmaceutical manufacturing. Operating as the direct precursor for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, it is indispensable for the synthesis of the ALK/c-MET inhibitor Crizotinib. The compound presents as a colorless to pale yellow liquid with a boiling point of approximately 250-255 °C and a density of 1.40 g/mL. Its procurement value lies in its unique tri-halogenated substitution pattern, which provides the precise steric bulk and electronic properties required for highly enantioselective asymmetric transfer hydrogenation (ATH) and biocatalytic reduction, enabling industrial-scale production of enantiopure intermediates without downstream chiral resolution[1].
Substituting 2',6'-dichloro-3'-fluoroacetophenone with closely related analogs, such as 2',4'-dichloro-5'-fluoroacetophenone or unfluorinated 2',6'-dichloroacetophenone, leads to catastrophic failures in downstream pharmaceutical applications. The ortho-dichloro groups (positions 2 and 6) are sterically essential to enforce the specific conformation required during asymmetric reduction, directly dictating the >99% enantiomeric excess of the resulting alcohol. Furthermore, in the final active pharmaceutical ingredient (API), the exact 2,6-dichloro-3-fluoro motif is required to perfectly occupy the hydrophobic pocket of target kinases (e.g., ALK). Any deviation in regiochemistry not only compromises the stereoselectivity of the intermediate reduction but completely abolishes the target-binding efficacy of the final drug product .
The synthesis of enantiopure pharmaceutical intermediates heavily depends on the steric environment of the ketone precursor. When subjected to Ru- or Mn-catalyzed asymmetric transfer hydrogenation, 2',6'-dichloro-3'-fluoroacetophenone achieves an exceptional enantiomeric excess (>99% ee) and near-quantitative yields (>94%). In contrast, less sterically hindered analogs, such as 3'-fluoroacetophenone, often exhibit lower enantioselectivity (typically 80-90% ee) under identical catalytic conditions because they lack the rigid ortho-dichloro bulk that locks the transition state conformation. This precise steric hindrance ensures that hydride transfer occurs almost exclusively from one face [1].
| Evidence Dimension | Enantiomeric excess (ee) in asymmetric reduction |
| Target Compound Data | >99% ee (yielding (S)-alcohol) |
| Comparator Or Baseline | 3'-fluoroacetophenone (typically 80-90% ee) |
| Quantified Difference | >9% absolute increase in enantiomeric purity |
| Conditions | Ru- or Mn-catalyzed asymmetric transfer hydrogenation at 40 °C |
Achieving >99% ee directly at the reduction step eliminates the need for expensive, yield-reducing downstream chiral resolution processes in API manufacturing.
Industrial shifts toward green chemistry require precursors that remain highly processable in alternative solvents. In betaine-lysine (B:Lys) deep eutectic solvents using Geotrichum whole-cell biocatalysts, 2',6'-dichloro-3'-fluoroacetophenone demonstrates outstanding compatibility, yielding the (S)-alcohol with >99.9% ee. When compared to other halogenated acetophenones like 4'-(trifluoromethyl)acetophenone under the exact same DES biocatalytic conditions, the comparator only achieved 63.7% ee (yielding the (R)-major product). The specific electronic and steric profile of the 2,6-dichloro-3-fluoro substitution is uniquely suited for optimal active-site binding in these engineered enzymes [1].
| Evidence Dimension | Enantiomeric excess in DES biocatalysis |
| Target Compound Data | >99.9% ee (S-enantiomer) |
| Comparator Or Baseline | 4'-(trifluoromethyl)acetophenone (63.7% ee) |
| Quantified Difference | 36.2% higher enantiomeric purity |
| Conditions | Geotrichum ZJPH1810 whole-cell reduction in Betaine:Lysine deep eutectic solvent |
Validates the compound's superior compatibility with scalable, eco-friendly biocatalytic manufacturing routes, ensuring ultra-high purity without toxic organic solvents.
For continuous industrial production, the compatibility of the ketone substrate with immobilized enzymes is critical. When reduced using aldo-keto reductase (AKR) five-point cross-linked enzymes (RP-CLEs), 2',6'-dichloro-3'-fluoroacetophenone achieves a 90.8% yield and 99.98% ee. The robust interaction between this specific tri-halogenated substrate and the AKR active site allows the immobilized enzyme to be reused for at least 6 consecutive 12-hour reaction cycles while retaining >80% of its initial activity. Standard unhalogenated acetophenones typically lack the specific binding affinity required to maintain such high conversion rates over multiple cycles without rapid enzyme deactivation [1].
| Evidence Dimension | Yield and enzyme reusability |
| Target Compound Data | 90.8% yield, 99.98% ee, >80% activity retained after 6 cycles |
| Comparator Or Baseline | Standard unhalogenated acetophenones (baseline rapid deactivation) |
| Quantified Difference | Sustained >80% activity over 72 hours of continuous cycling |
| Conditions | AKR RP-CLEs with NADPH cofactor at 37 °C |
High conversion rates with reusable immobilized enzymes drastically lower the cost of goods (COGs) for continuous pharmaceutical intermediate manufacturing.
As the direct, indispensable precursor for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, this compound is the exact material required for synthesizing the chiral ether linkage in Crizotinib and related next-generation kinase inhibitors [1].
Ideal for large-scale manufacturing workflows utilizing Ru-, Mn-, or Ir-based chiral catalysts, where its specific steric bulk guarantees >99% ee, bypassing the need for chiral chromatography [1].
Highly recommended for aqueous or deep eutectic solvent (DES) based biocatalysis using engineered ketoreductases or whole-cell systems, offering near-perfect stereocontrol and high yields in environmentally sustainable processes [2].
Acute Toxic;Irritant